

An In-depth Technical Guide to 3-(Methylamino)phenol for Scientific Professionals

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Compound of Interest

Compound Name: 3-(Methylamino)phenol

Cat. No.: B079350

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In the landscape of pharmaceutical development and fine chemical synthesis, a deep understanding of key building blocks is paramount. **3-(Methylamino)phenol**, with its unique combination of a phenolic hydroxyl group and a secondary aromatic amine, presents a versatile scaffold for the construction of complex molecular architectures. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of this compound's properties, synthesis, and applications, grounded in scientific literature and practical laboratory considerations.

Core Molecular Attributes of 3-(Methylamino)phenol

3-(Methylamino)phenol, identified by the CAS number 14703-69-6, is an organic compound with the molecular formula C₇H₉NO.^{[1][2]} Its structure consists of a phenol ring substituted with a methylamino group at the meta-position.

Table 1: Fundamental Molecular Identifiers

Identifier	Value	Source
IUPAC Name	3-(methylamino)phenol	[1]
CAS Number	14703-69-6	[1]
Molecular Formula	C ₇ H ₉ NO	[1]
Molecular Weight	123.15 g/mol	[1]
InChI	InChI=1S/C7H9NO/c1-8-6-3-2-4-7(9)5-6/h2-5,8-9H,1H3	[1]
SMILES	CNC1=CC(=CC=C1)O	[1]

Physicochemical Properties: A Detailed Analysis

A thorough understanding of the physical and chemical properties of **3-(Methylamino)phenol** is essential for its handling, application in synthesis, and for the development of analytical methods.

Physical Properties

3-(Methylamino)phenol is typically encountered as a solid or oil, with its appearance described as a dark beige to dark brown substance.[\[3\]](#) While one source indicates that a specific melting point is not available, its N,N-dimethylated analog has a melting point of 82-84 °C, suggesting that **3-(methylamino)phenol** would also be a solid at room temperature. A definitive experimental melting point for **3-(methylamino)phenol** is a critical piece of data for its full characterization. The compound exhibits a boiling point of 169.5 °C at a reduced pressure of 12 Torr.[\[2\]](#)[\[3\]](#) It is reported to be slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[\[3\]](#)

Table 2: Key Physical Properties

Property	Value	Source
Physical Form	Solid or Oil	[3]
Appearance	Dark Beige to Dark Brown	[3]
Boiling Point	169.5 °C (at 12 Torr)	[2][3]
Solubility	Slightly soluble in DMSO and Methanol	[3]

Chemical and Acid-Base Properties

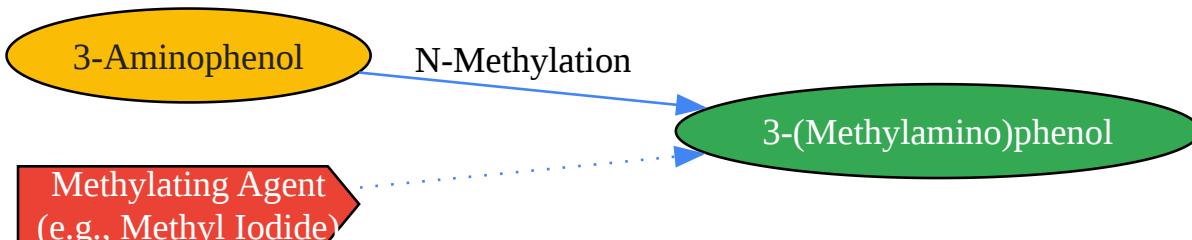
The chemical nature of **3-(Methylamino)phenol** is dictated by the interplay of its phenolic hydroxyl group and the secondary aromatic amine. The phenolic group imparts weak acidity, while the methylamino group provides basic properties. The predicted pKa for the phenolic proton is approximately 10.13, which is a crucial parameter for designing reaction conditions, particularly for O-alkylation or O-acylation reactions.[3]

Synthesis of **3-(Methylamino)phenol**: A Preparative Overview

The synthesis of **3-(Methylamino)phenol** can be approached through several routes, with the choice of method often depending on the availability of starting materials and the desired scale of production. A common strategy involves the selective N-methylation of 3-aminophenol.

Synthesis from 3-Aminophenol

A direct approach to **3-(Methylamino)phenol** involves the mono-N-methylation of 3-aminophenol. While specific, detailed laboratory procedures for this exact transformation are not readily available in the public domain, a general approach can be inferred from standard organic chemistry principles. The challenge in this synthesis lies in controlling the degree of methylation to avoid the formation of the N,N-dimethylated by-product. This can often be achieved by carefully controlling the stoichiometry of the methylating agent and the reaction conditions.



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Caption: Synthetic route from 3-aminophenol.

Chemical Reactivity and Derivatization

The dual functionality of **3-(Methylamino)phenol** makes it a versatile substrate for a variety of chemical transformations.

Reactions at the Phenolic Hydroxyl Group

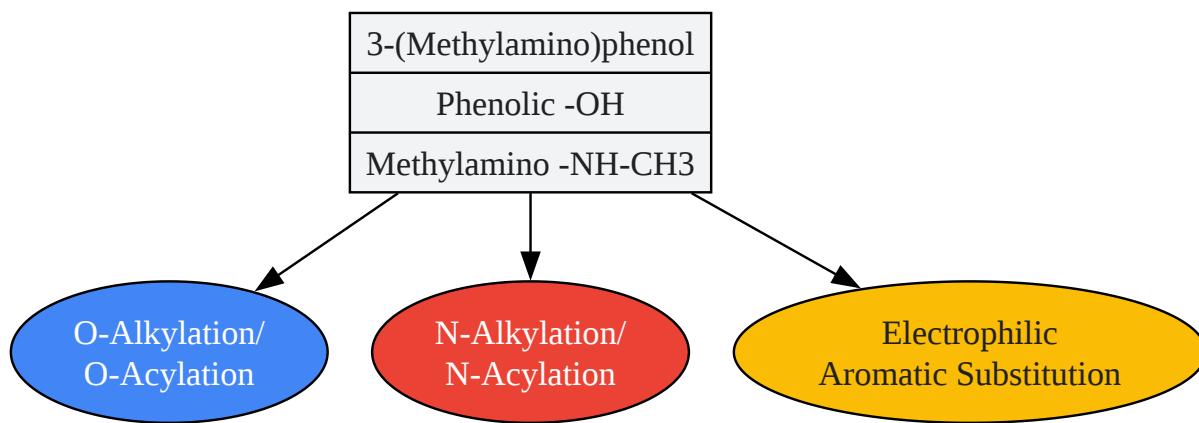
The acidic proton of the hydroxyl group can be readily removed by a base to form a phenoxide, which is a potent nucleophile. This allows for a range of O-alkylation and O-acylation reactions to introduce various functional groups.

Reactions at the Methylamino Group

The nitrogen atom of the methylamino group possesses a lone pair of electrons, rendering it nucleophilic and basic. It can undergo further alkylation, acylation, and reactions with electrophiles.

Electrophilic Aromatic Substitution

The hydroxyl and methylamino groups are both activating and ortho-, para-directing for electrophilic aromatic substitution. This directs incoming electrophiles to the positions ortho and para to these substituents, allowing for the introduction of a wide range of functionalities onto the aromatic ring.



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Caption: Reactivity sites of **3-(Methylamino)phenol**.

Role in Pharmaceutical Development

While its N,N-dimethylated analog, 3-(dimethylamino)phenol, is a well-documented key intermediate in the synthesis of the Alzheimer's drug Rivastigmine, the direct role of **3-(methylamino)phenol** in pharmaceutical manufacturing is less explicitly detailed in readily available literature.^{[4][5][6]} However, as a closely related structure, it holds significant potential as an intermediate for the synthesis of various pharmaceutical compounds and is listed as an impurity of Neostigmine bromide.^[3] Further investigation into patent literature and process chemistry would be necessary to fully elucidate its specific applications in drug development.

Safety, Handling, and Storage

As with any chemical substance, proper safety precautions are essential when handling **3-(Methylamino)phenol**. It is classified as a skin and eye irritant and may cause respiratory irritation.^[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

For storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and dark place, under an inert atmosphere to prevent degradation.^[3]

Experimental Protocols

Determination of Melting Point

Objective: To determine the melting point range of a solid organic compound.

Methodology:

- Ensure the sample is dry and finely powdered.
- Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in a melting point apparatus.
- Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
- Decrease the heating rate to 1-2 °C per minute.
- Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid melts (completion of melting). This range is the melting point.

Sample Preparation for Infrared (IR) Spectroscopy

Objective: To prepare a solid sample for analysis by FT-IR spectroscopy.

Methodology (Thin Film Method):

- Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.
- Using a pipette, place a drop or two of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.
- Mount the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Sample Preparation for Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To prepare a sample for analysis by ^1H and ^{13}C NMR spectroscopy.

Methodology:

- Weigh approximately 5-10 mg of the sample for ^1H NMR or 20-50 mg for ^{13}C NMR into a clean, dry vial.
- Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to dissolve the sample.
- Transfer the solution to a clean, dry NMR tube using a Pasteur pipette, filtering through a small plug of glass wool if any solid particles are present.
- Cap the NMR tube and carefully place it in the NMR spectrometer for analysis.

Spectral Data Analysis (Representative)

While experimental spectra for **3-(Methylamino)phenol** are not widely published, a general interpretation based on its structure can be provided.

- ^1H NMR: The spectrum would be expected to show distinct signals for the aromatic protons, the N-H proton, and the N-methyl protons. The aromatic protons would appear in the range of 6.0-7.5 ppm, with splitting patterns indicative of the meta-substitution. The N-H proton would likely appear as a broad singlet, and its chemical shift would be dependent on concentration and solvent. The N-methyl protons would be a singlet at around 2.8 ppm.
- ^{13}C NMR: The spectrum would show seven distinct carbon signals. The carbon bearing the hydroxyl group would be the most downfield aromatic carbon. The methyl carbon would appear upfield. PubChem does provide access to a predicted ^{13}C NMR spectrum.[\[1\]](#)
- IR Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band around 3200-3600 cm^{-1} , an N-H stretching band around 3300-3500 cm^{-1} , C-H stretching bands for the aromatic ring and the methyl group, and C=C stretching bands for the aromatic ring in the 1450-1600 cm^{-1} region.

- UV-Vis Spectroscopy: The UV-Vis spectrum in a suitable solvent (e.g., ethanol or methanol) would be expected to show absorption maxima characteristic of a substituted phenol.

Conclusion

3-(Methylamino)phenol is a valuable chemical intermediate with a rich chemistry stemming from its bifunctional nature. While some of its physical properties and specific applications require further detailed investigation, this guide provides a solid foundation for its understanding and use in a research and development setting. Adherence to proper handling procedures is crucial to ensure safety and maintain the integrity of the compound. As the demand for novel pharmaceuticals continues to grow, the importance of versatile building blocks like **3-(Methylamino)phenol** will undoubtedly increase.

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